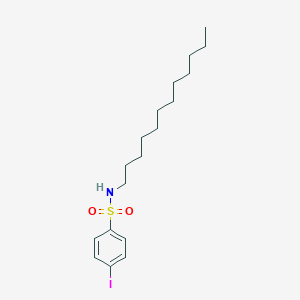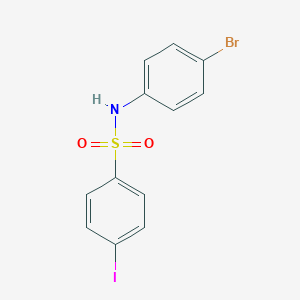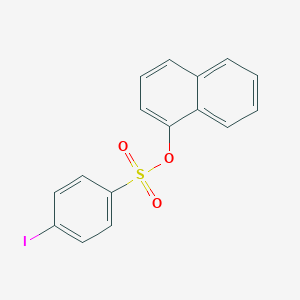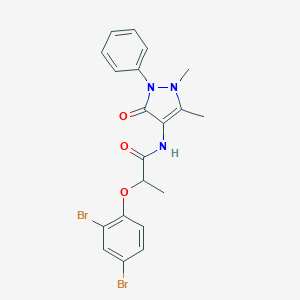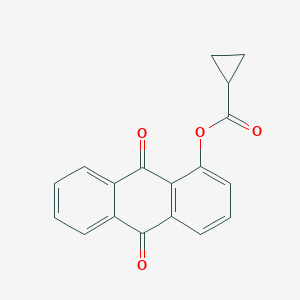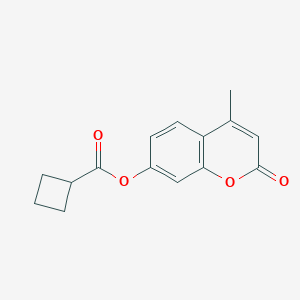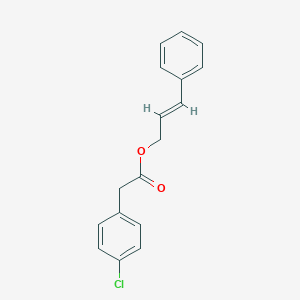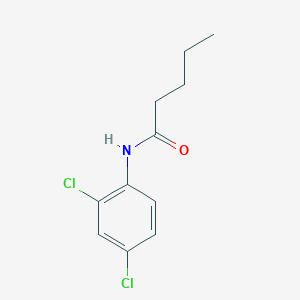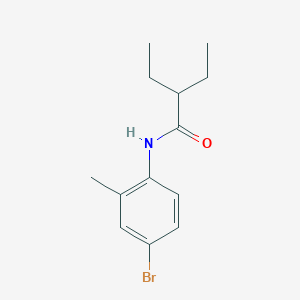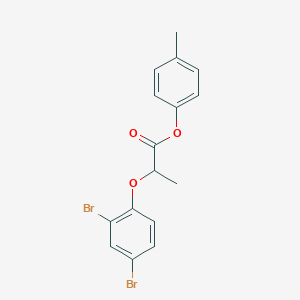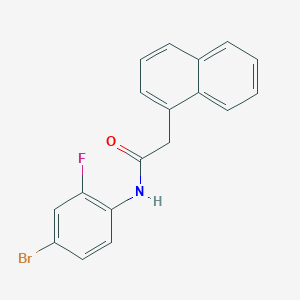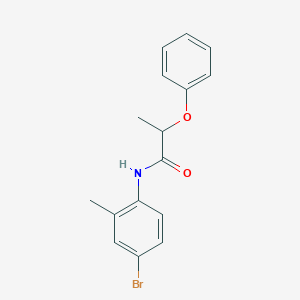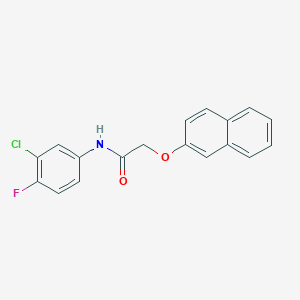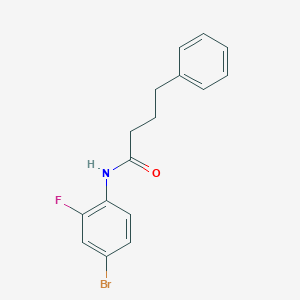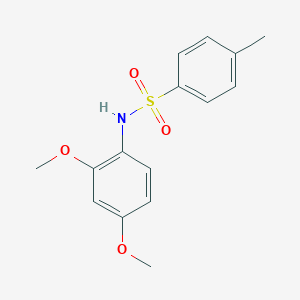
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as DMS, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. The anti-cancer properties of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide are believed to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit cancer cell proliferation by inhibiting the Wnt/β-catenin signaling pathway.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. Additionally, N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that it exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases. Additionally, N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one limitation of using N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One area of research is to further elucidate its mechanism of action. Understanding how N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its therapeutic effects can provide insights into the development of new drugs that target similar pathways. Another area of research is to investigate the potential of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide and to develop new derivatives with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 2,4-dimethoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, which is then purified using column chromatography. The purity of the synthesized N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide can be determined using techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Propiedades
Fórmula molecular |
C15H17NO4S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-14-9-6-12(19-2)10-15(14)20-3/h4-10,16H,1-3H3 |
Clave InChI |
QELHVECPRXPXPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



